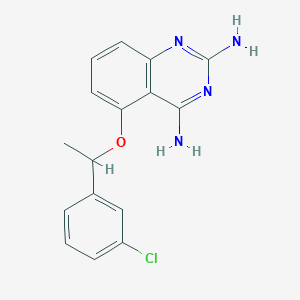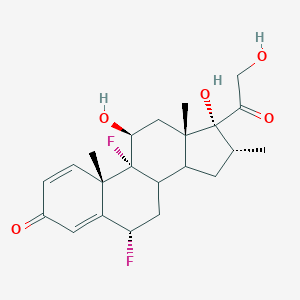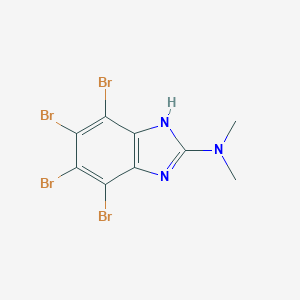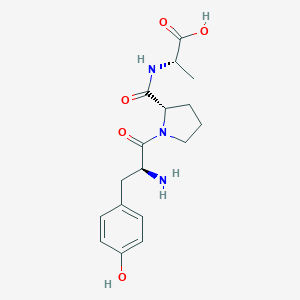
5-(1-(3-Chlorophenyl)ethoxy)quinazoline-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D153249 is a promoter of spinal muscular atrophy (SMA).
Aplicaciones Científicas De Investigación
Hypotensive Agents
5-(1-(3-Chlorophenyl)ethoxy)quinazoline-2,4-diamine has been studied for its hypotensive properties, particularly for its potential in relaxing blood vessels. Certain derivatives of quinazoline, including ones with chlorophenyl groups, have shown significant activity in this area. For example, a study by Eguchi et al. (1991) discovered that certain quinazoline compounds with various substitutions showed hypotensive effects, with some being considerably more potent than standard treatments like papaverine (Eguchi, Sasaki, Sugimoto, Ebisawa, & Ishikawa, 1991).
Antimicrobial Agents
Research has also explored the antimicrobial applications of quinazoline derivatives. Desai et al. (2011) synthesized several quinazoline compounds and tested them for antibacterial and antifungal activities, finding that some derivatives displayed excellent activity against bacteria like Escherichia coli and Staphylococcus aureus (Desai, Dodiya, Bhatt, & Kumar, 2011).
Antitumor Agents
The potential use of quinazoline derivatives as antitumor agents has been a significant area of research. Abdel Gawad et al. (2010) synthesized new derivatives of quinazolin-4(3H)-ones and found that some showed broad-spectrum antitumor effectiveness against various cell lines, indicating their potential as templates for developing potent antitumor agents (Abdel Gawad, Georgey, Youssef, & El-Sayed, 2010).
Imaging Agents in Medicine
Quinazoline derivatives have also been researched for their use in medical imaging. Fernandes et al. (2008) investigated quinazoline derivatives labeled with technetium-99m, aiming to develop a biomarker for EGFR-TK imaging. This research is pivotal for advancing diagnostic capabilities in oncology (Fernandes, Santos, Santos, Pietzsch, Kunstler, Kraus, Rey, Margaritis, Bourkoula, Chiotellis, Paravatou‐Petsotas, & Pirmettis, 2008).
Propiedades
Nombre del producto |
5-(1-(3-Chlorophenyl)ethoxy)quinazoline-2,4-diamine |
|---|---|
Fórmula molecular |
C16H15ClN4O |
Peso molecular |
314.77 g/mol |
Nombre IUPAC |
5-(S)-[1-(3-Chlorophenyl)ethoxyl]quinazoline-2,4-diamine |
InChI |
InChI=1S/C16H15ClN4O/c1-9(10-4-2-5-11(17)8-10)22-13-7-3-6-12-14(13)15(18)21-16(19)20-12/h2-9H,1H3,(H4,18,19,20,21) |
Clave InChI |
IDHINEMSCUFEIP-UHFFFAOYSA-N |
SMILES |
NC1=NC(N)=C2C(OC(C3=CC=CC(Cl)=C3)C)=CC=CC2=N1 |
SMILES canónico |
CC(C1=CC(=CC=C1)Cl)OC2=CC=CC3=C2C(=NC(=N3)N)N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
D-153249; D 153249; D153249 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2R)-2alpha-[(3E)-4,8-Dimethyl-3,7-nonadienyl]-2,3beta-dimethyl-7-hydroxy-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B525066.png)
![N'-methoxy-6-[5-[4-[(E)-N'-methoxycarbamimidoyl]phenyl]furan-2-yl]pyridine-3-carboximidamide](/img/structure/B525083.png)

![1-[3-[4-(2-Methylbutan-2-yl)phenoxy]propyl]piperidine](/img/structure/B526374.png)

![(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanamide](/img/structure/B526439.png)
![7-chloro-3-[5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl]-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one](/img/structure/B526592.png)
![[(2S,3R)-2-amino-3-hydroxy-4-(4-octylphenyl)butyl] dihydrogen phosphate](/img/structure/B526693.png)
![6-(2,6-Dichlorophenyl)-8-methyl-2-piperazin-1-ylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B526734.png)
![(4R)-2-amino-1'-methyl-2',5-dioxospiro[7,8-dihydro-6H-chromene-4,3'-indole]-3-carbonitrile](/img/structure/B527043.png)


![5-phenyl-N'-[(E)-3-quinolin-8-ylprop-2-enoyl]-1,2-oxazole-3-carbohydrazide](/img/structure/B527095.png)